4-Nitrophenyl methyl(3-(trifluoromethyl)phenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl methyl(3-(trifluoromethyl)phenyl)phosphinate is an organophosphorus compound characterized by the presence of a nitrophenyl group, a trifluoromethyl-substituted phenyl group, and a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl methyl(3-(trifluoromethyl)phenyl)phosphinate typically involves the reaction of 4-nitrophenol with methyl(3-(trifluoromethyl)phenyl)phosphinic chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl methyl(3-(trifluoromethyl)phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phosphinate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphinate group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phosphinates.
Scientific Research Applications
4-Nitrophenyl methyl(3-(trifluoromethyl)phenyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Potential use in the study of enzyme inhibition and protein phosphorylation.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl methyl(3-(trifluoromethyl)phenyl)phosphinate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl methyl(3-(trifluoromethyl)phenyl)phosphinate
- 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate
- N-(4-Methyl-3-nitrophenyl)-N’-(3-(trifluoromethyl)phenyl)urea
Uniqueness
This compound is unique due to the presence of both a nitrophenyl group and a trifluoromethyl-substituted phenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
81542-85-0 |
---|---|
Molecular Formula |
C14H11F3NO4P |
Molecular Weight |
345.21 g/mol |
IUPAC Name |
1-[methyl-(4-nitrophenoxy)phosphoryl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H11F3NO4P/c1-23(21,13-4-2-3-10(9-13)14(15,16)17)22-12-7-5-11(6-8-12)18(19)20/h2-9H,1H3 |
InChI Key |
RAXSXUMUGXCVIX-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.